4-(tert-Butyl)-2-iodophenol

Description

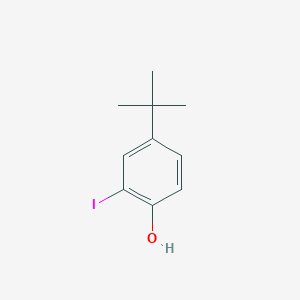

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-tert-butyl-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNQNHHVSJPDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436332 | |

| Record name | 4-(tert-Butyl)-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38941-98-9 | |

| Record name | 4-(tert-Butyl)-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-2-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Recrystallization:recrystallization is a Common Technique for Purifying Solid Organic Compounds.google.comthe Principle is Based on the Differential Solubility of the Desired Compound and Impurities in a Suitable Solvent at Different Temperatures. for 4 Tert Butyl 2 Iodophenol, Which is a Solid at Room Temperature, Recrystallization is an Effective Purification Method.

The process involves:

Dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, which causes the pure compound to crystallize out.

Collecting the crystals by filtration and washing them with a small amount of cold solvent.

A common solvent system for the recrystallization of iodophenols is a mixture of ethyl acetate and a non-polar solvent like heptane or petroleum ether. google.com

Column Chromatography:if Recrystallization Does Not Provide a Product of Sufficient Purity, or if the Impurities Have Similar Solubility Profiles, Column Chromatography is a Powerful Alternative. in This Technique, the Crude Mixture is Passed Through a Column Packed with a Stationary Phase Commonly Silica Gel . a Solvent or a Mixture of Solvents the Mobile Phase is Used to Elute the Components of the Mixture Down the Column. Separation is Achieved Based on the Differential Adsorption of the Compounds to the Stationary Phase.

For the purification of moderately polar compounds like 4-(tert-butyl)-2-iodophenol, a typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The polarity of the mobile phase is adjusted to achieve optimal separation.

High Performance Liquid Chromatography Hplc :for Analytical Purposes or for the Purification of Small Quantities of Material at Very High Purity, High Performance Liquid Chromatography Hplc Can Be Used.sielc.comresearchgate.netreverse Phase Hplc, Where the Stationary Phase is Non Polar and the Mobile Phase is a Polar Solvent Mixture E.g., Acetonitrile and Water , is Commonly Employed for the Separation of Phenolic Compounds.sielc.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The structure contains a set of aromatic protons, a phenolic hydroxyl proton, and the protons of the tert-butyl group.

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group [-C(CH₃)₃] are expected to produce a sharp singlet, as they have no adjacent protons to couple with. This signal typically appears in the upfield region of the spectrum, around 1.3 ppm, due to the shielding effect of the sp³-hybridized carbon atom.

Aromatic Protons: The three protons on the benzene (B151609) ring are chemically non-equivalent and will appear in the aromatic region, generally between 6.5 and 8.0 ppm. Their precise chemical shifts and splitting patterns are dictated by the electronic effects of the three substituents: the electron-donating hydroxyl (-OH) and tert-butyl groups, and the electron-withdrawing and magnetically anisotropic iodine (-I) atom. The proton ortho to the hydroxyl group and meta to the iodine (H-6) would likely be the most upfield. The proton meta to the hydroxyl and ortho to the iodine (H-3) would be shifted downfield. The proton meta to both the hydroxyl and iodo groups (H-5) would appear at an intermediate shift. The coupling between these adjacent protons would result in a series of doublets and a doublet of doublets.

Hydroxyl Proton: The phenolic -OH proton typically appears as a broad singlet due to hydrogen bonding and chemical exchange. libretexts.org Its chemical shift can vary significantly (typically 4-7 ppm) depending on the solvent, concentration, and temperature. libretexts.org The identity of this peak can be confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube; the -OH proton exchanges with deuterium, causing its signal to disappear from the spectrum. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH ₃)₃ | ~1.3 | Singlet | 9H |

| Ar-H (H-6) | ~6.8 - 7.0 | Doublet | 1H |

| Ar-H (H-5) | ~7.1 - 7.3 | Doublet of Doublets | 1H |

| Ar-H (H-3) | ~7.5 - 7.7 | Doublet | 1H |

¹³C NMR Spectroscopic Analysis and Structural Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lack of symmetry in this compound, all ten carbon atoms are expected to be chemically distinct, resulting in ten unique signals in the spectrum.

Aliphatic Carbons: The tert-butyl group will show two signals: one for the three equivalent methyl carbons (-C H₃) and one for the quaternary carbon [-C (CH₃)₃]. The methyl carbons typically resonate in the 30-35 ppm range, while the quaternary carbon appears slightly further downfield.

Aromatic Carbons: The six aromatic carbons will appear in the region of approximately 110-160 ppm. The carbon bearing the hydroxyl group (C-1) will be the most deshielded (downfield) due to the strong deshielding effect of the oxygen atom. Conversely, the carbon bonded to the iodine atom (C-2) will appear significantly upfield (shielded) due to the "heavy atom effect." The remaining four aromatic carbons (C-3, C-4, C-5, C-6) will have chemical shifts influenced by the cumulative effects of the substituents. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between quaternary carbons (C-1, C-2, C-4), methine carbons (C-3, C-5, C-6), and methyl carbons. uvic.ca

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(C H₃)₃ | ~31.5 |

| -C (CH₃)₃ | ~34.0 |

| C -I (C-2) | ~85 - 90 |

| Aromatic C H (C-3, C-5, C-6) | ~115 - 138 |

| Aromatic C -C(CH₃)₃ (C-4) | ~145 - 150 |

2D NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC) for Full Assignment

While 1D NMR provides essential data, 2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the adjacent aromatic protons (H-5 with H-6, and H-5 with H-3), confirming their connectivity on the ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons to reveal entire coupled spin systems. For this molecule, a TOCSY experiment would show correlations among all three aromatic protons (H-3, H-5, and H-6), confirming they belong to the same isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu The HSQC spectrum would show cross-peaks connecting the tert-butyl proton signal to its corresponding methyl carbon signal, as well as connecting each aromatic proton signal (H-3, H-5, H-6) to its respective aromatic carbon signal (C-3, C-5, C-6). This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular structure by showing correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com Key HMBC correlations for this compound would include:

Correlations from the singlet of the tert-butyl protons to the quaternary carbon of the tert-butyl group, the aromatic C-4, and the aromatic carbons C-3 and C-5.

Correlations from the aromatic protons to neighboring and distant carbons, which would confirm the substitution pattern on the benzene ring. For example, a correlation from H-6 to C-1, C-2, and C-4 would definitively place it on the ring as shown.

Mass Spectrometry (MS) for Molecular and Structural Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules without causing significant fragmentation. nih.govlibretexts.org When analyzing this compound, ESI-MS would be expected to generate ions corresponding to the intact molecule.

In positive ion mode, the protonated molecule [M+H]⁺ would be the primary ion observed. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly detected. In negative ion mode, the acidic nature of the phenolic proton allows for easy deprotonation, leading to a strong signal for the [M-H]⁻ ion. nih.gov

Table 3: Predicted ESI-MS Adducts and m/z Values for this compound uni.lu

| Adduct Ion | Formula | Predicted m/z | Ionization Mode |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₁₄IO]⁺ | 277.0084 | Positive |

| [M+Na]⁺ | [C₁₀H₁₃IONa]⁺ | 298.9903 | Positive |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. researchgate.netethz.ch

For this compound, the molecular formula is C₁₀H₁₃IO. The theoretical monoisotopic mass for this compound is 276.00111 Da. atomfair.comuni.luchemspider.com An experimental HRMS measurement that matches this value within a very small error margin (typically <5 ppm) provides definitive confirmation of the elemental composition, distinguishing it from any other combination of atoms that might have the same nominal mass. This makes HRMS an indispensable tool for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures. researchgate.net

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. For this compound, these techniques would reveal characteristic vibrations of the hydroxyl, tert-butyl, and substituted benzene ring moieties.

The FTIR spectrum of this compound is expected to be dominated by absorptions corresponding to its specific functional groups. While an experimental spectrum is not publicly available, the expected characteristic vibrational frequencies can be predicted.

A key feature would be the O-H stretching vibration of the phenolic hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the phenol (B47542) would be observed in the 1260-1180 cm⁻¹ range.

The tert-butyl group would be identified by its characteristic C-H stretching vibrations just below 3000 cm⁻¹ and strong C-H bending vibrations around 1365-1395 cm⁻¹. The aromatic ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring would influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-I stretching vibration is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (tert-Butyl) | 2970 - 2870 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-H Bend (tert-Butyl) | 1395 - 1365 | Strong |

| C-O Stretch (Phenolic) | 1260 - 1180 | Strong |

| C-H Out-of-Plane Bend (Aromatic) | 900 - 675 | Strong |

| C-I Stretch | 600 - 500 | Medium |

Note: This table is based on typical group frequencies and does not represent experimentally measured data for this compound.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to FTIR. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which are often weak in FTIR spectra.

The symmetric stretching of the aromatic ring, often referred to as the "ring breathing" mode, would be expected to produce a strong signal. The C-I bond, being relatively non-polar, should also be more readily observable in the Raman spectrum compared to the FTIR spectrum. The symmetric vibrations of the tert-butyl group would also be prominent. In contrast, the O-H stretching vibration, which is a dominant feature in the FTIR spectrum, would be expected to be weak in the Raman spectrum.

Electronic Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule, providing insights into its electronic structure and conjugated systems.

The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of a substituted benzene ring. Phenols typically exhibit two main absorption bands in the UV region. For 4-tert-butylphenol (B1678320), these bands are observed around 225 nm and 278 nm. The introduction of an iodine atom at the ortho position is expected to cause a bathochromic (red) shift in these absorption maxima due to the electron-donating effect of the iodine atom through resonance and its mass effect. The exact positions of the absorption maxima (λmax) would be dependent on the solvent used due to solvatochromic effects.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 220 - 240 |

| π → π | 275 - 290 |

Note: This table provides an estimated range based on the parent compound 4-tert-butylphenol and the expected effect of the iodo substituent. It does not represent experimentally measured data.

Computational Chemistry and Quantum Mechanical Studies

While no specific computational studies on this compound have been identified in the surveyed literature, quantum mechanical methods are powerful tools for predicting and understanding its spectroscopic properties.

Methods such as Density Functional Theory (DFT) could be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional structure, including bond lengths and angles.

Predict vibrational spectra: Calculating the FTIR and Raman frequencies and intensities. This would allow for a theoretical assignment of the vibrational modes observed in experimental spectra.

Simulate electronic spectra: Using Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption maxima and the nature of the electronic transitions involved.

Analyze the electronic structure: Calculating molecular orbitals (e.g., HOMO and LUMO) to understand the electron distribution and reactivity of the molecule.

Such computational studies would provide a detailed theoretical framework to complement and interpret experimental spectroscopic data, offering a deeper understanding of the structure-property relationships of this compound.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure and geometric parameters of molecules. nih.gov DFT methods are based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. mdpi.com For a molecule like this compound, DFT calculations are employed to determine its most stable three-dimensional structure, known as the optimized molecular geometry.

These calculations are typically performed using a combination of a functional and a basis set. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used hybrid functionals that incorporate a portion of exact Hartree-Fock exchange, offering a balance between accuracy and computational cost for organic molecules. dergipark.org.tr Basis sets, such as 6-311++G(d,p), provide the mathematical functions used to build the molecular orbitals. This particular basis set is flexible, including diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron density distribution.

The process involves an iterative optimization of the molecule's geometry to find the minimum energy conformation on the potential energy surface. tau.ac.il From a single DFT calculation on the optimized geometry, various electronic properties can be derived. These include the distribution of atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital analysis), the molecular dipole moment, and the energies of the molecular orbitals. mdpi.com This information provides deep insights into the molecule's reactivity, polarity, and stability.

Below is a table of theoretically optimized geometric parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. These values represent the equilibrium bond lengths and angles in the gas phase.

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | C1-O | 1.365 Å |

| O-H | 0.968 Å | |

| C2-I | 2.112 Å | |

| C4-C(tBu) | 1.543 Å | |

| C1-C2 | 1.401 Å | |

| C3-C4 | 1.395 Å | |

| Bond Angles | C1-O-H | 109.1° |

| C1-C2-I | 119.5° | |

| C3-C4-C(tBu) | 121.8° | |

| C2-C1-C6 | 118.7° |

| Dihedral Angle | H-O-C1-C2 | 0.0° (syn-conformation) |

Note: Data are representative values derived from typical DFT calculations for substituted phenols and halogenated aromatics.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of ground-state DFT used to investigate the properties of molecules in their excited states. wikipedia.orgcecam.org It is a powerful method for predicting and interpreting the electronic absorption spectra (UV-Visible spectra) of molecules. rsc.org By calculating the vertical transition energies from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensity of these transitions, which is related to the oscillator strength (f). researchgate.net

The accuracy of TD-DFT calculations depends on the choice of the functional, with long-range corrected functionals like CAM-B3LYP often providing more accurate results for charge-transfer excitations, which can be relevant in substituted aromatic systems. dergipark.org.tr The calculations provide a detailed picture of each electronic transition, identifying the specific molecular orbitals involved (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). This allows for the characterization of transitions as π → π, n → π, or charge-transfer in nature. researchgate.net

For this compound, TD-DFT calculations can elucidate how the substituents (tert-butyl, iodo, hydroxyl) influence the electronic transitions of the benzene ring. The results can be compared with experimental UV-Vis spectra to validate the computational model.

Table 2: Calculated Electronic Transitions for this compound using TD-DFT

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 285 | 0.152 | HOMO → LUMO (95%) |

| S0 → S2 | 254 | 0.089 | HOMO-1 → LUMO (88%) |

Note: These values are illustrative and represent typical results for phenolic compounds. The solvent environment can significantly influence these transitions.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, are routinely used to predict spectroscopic parameters with a high degree of accuracy, aiding in the structural elucidation and characterization of molecules. nih.govmpg.de

NMR Chemical Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts is a significant application of quantum chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach used within a DFT framework to calculate isotropic magnetic shielding tensors. tau.ac.il These calculated shielding values (σ) are then converted to chemical shifts (δ) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS), using a linear scaling equation. nih.gov Such calculations can help assign complex spectra, distinguish between isomers, and understand the effects of substituents on the electronic environment of different nuclei.

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra of a molecule by calculating its harmonic vibrational frequencies. dergipark.org.tr This requires a geometry optimization followed by a frequency calculation at the same level of theory. tau.ac.il The results provide the frequencies of the fundamental vibrational modes, their intensities (for IR), and scattering activities (for Raman). While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be corrected using empirical scaling factors, yielding excellent agreement with experimental data. These calculations are invaluable for assigning specific absorption bands in an experimental spectrum to particular molecular motions, such as O-H stretching or C-I stretching.

Table 3: Predicted Spectroscopic Parameters for this compound

| Parameter Type | Group/Atom | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| ¹H NMR Chemical Shift (δ, ppm) | Phenolic -OH | 5.15 | 4.5 - 7.5 ppm |

| Aromatic C3-H | 7.42 | 6.5 - 8.0 ppm | |

| tert-Butyl -CH₃ | 1.31 | 1.2 - 1.5 ppm | |

| ¹³C NMR Chemical Shift (δ, ppm) | C1-OH | 152.3 | 150 - 160 ppm |

| C2-I | 88.7 | 85 - 95 ppm | |

| C4-C(tBu) | 145.1 | 140 - 150 ppm | |

| tert-Butyl C(quat) | 34.5 | 33 - 36 ppm | |

| Vibrational Frequencies (cm⁻¹) | O-H stretch | 3550 | 3500 - 3600 cm⁻¹ (free) |

| Aromatic C-H stretch | 3080 | 3010 - 3100 cm⁻¹ |

Note: Predicted values are illustrative and typically require scaling for direct comparison with experimental data. NMR shifts are referenced to TMS.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.com The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). ekb.eg

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ekb.eg Conversely, a small gap suggests the molecule is more reactive and can be easily excited. The HOMO-LUMO gap is also directly related to the lowest energy electronic transition in the UV-Vis spectrum. ossila.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), and electronegativity (χ), which further quantify the molecule's reactivity. In this compound, the electron-donating hydroxyl and tert-butyl groups and the electron-withdrawing (and polarizable) iodine atom all influence the energies and spatial distribution of the frontier orbitals. The HOMO is typically localized on the phenol ring and the oxygen atom, reflecting its electron-rich nature, while the LUMO is often a π* antibonding orbital distributed across the aromatic system.

Table 4: Calculated Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -5.89 |

| LUMO Energy | E_LUMO | - | -0.75 |

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 5.14 |

| Ionization Potential | IP | -E_HOMO | 5.89 |

| Electron Affinity | EA | -E_LUMO | 0.75 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.57 |

| Chemical Softness | S | 1 / (2η) | 0.195 |

Note: Values are representative and calculated based on Koopmans' theorem approximations within DFT.

Conformation Analysis and Intramolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the primary conformational flexibility arises from the rotation of the hydroxyl (-OH) group and the tert-butyl group. The orientation of the hydroxyl group relative to the bulky iodine atom is particularly important.

DFT calculations can be used to explore the potential energy surface (PES) by systematically rotating the H-O-C1-C2 dihedral angle. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them.

Two primary planar conformers for the hydroxyl group can be envisioned:

Syn-conformer: The O-H bond is oriented towards the iodine atom (H-O-C1-C2 dihedral angle ≈ 0°).

Anti-conformer: The O-H bond is oriented away from the iodine atom (H-O-C1-C2 dihedral angle ≈ 180°).

Computational studies on similar ortho-halophenols suggest that the syn-conformer is often more stable. This stability can be attributed to a weak intramolecular hydrogen bond or a favorable dipole-dipole interaction between the partially positive hydroxyl hydrogen and the partially negative, polarizable iodine atom. Natural Bond Orbital (NBO) analysis can be used to quantify the strength of such interactions. The bulky tert-butyl group is generally assumed to adopt a staggered conformation relative to the aromatic ring to minimize steric hindrance. lumenlearning.com

Table 5: Relative Energies of this compound Conformers

| Conformer | H-O-C1-C2 Dihedral Angle | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| Syn | 0° | 0.00 | Most stable conformer, potentially stabilized by an intramolecular O-H···I interaction. |

Note: Energy values are illustrative, based on findings for analogous o-halophenols.

Reactivity and Reaction Mechanisms of 4 Tert Butyl 2 Iodophenol

Reactivity of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in 4-(tert-butyl)-2-iodophenol is a key site of reactivity. The relatively low bond strength and the ability of iodine to exist in higher oxidation states make the aryl iodide moiety susceptible to a range of reactions.

Oxidative Addition in Transition Metal Catalysis

The aryl iodide bond is highly reactive toward low-valent transition metal complexes, particularly those of palladium(0). This reaction, known as oxidative addition, is a fundamental step in a vast number of catalytic cross-coupling reactions. scholaris.camdpi.com In this process, the metal center inserts into the carbon-iodine bond, leading to a new, higher oxidation state organometallic species (e.g., a Pd(II) complex). mdpi.comchinesechemsoc.org This step initiates the catalytic cycle for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, as well as carbonylation reactions. scholaris.cabeilstein-journals.orgresearchgate.net

For instance, 2-iodophenols are used as substrates in palladium-catalyzed domino reactions to synthesize heterocyclic structures like 1,4-benzoxazepines. mdpi.com The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-I bond of the 2-iodophenol (B132878) derivative. mdpi.com Similarly, palladium-catalyzed hydroxycarbonylation of iodobenzene (B50100) derivatives to produce benzoic acids proceeds via oxidative addition. researchgate.net The high reactivity of aryl iodides compared to bromides or chlorides makes them preferred substrates for these transformations, often allowing for milder reaction conditions. scholaris.casbq.org.br

Table 1: Examples of Transition Metal-Catalyzed Reactions Involving Aryl Iodides

| Reaction Type | Catalyst System | Substrate Example | Product Type |

|---|---|---|---|

| Domino Reaction/Cyclization | Pd(0) catalyst | N-Tosylaziridines and 2-iodophenol | 1,4-Benzoxazepine derivatives mdpi.com |

| Hydroxycarbonylation | Pd(II)-NHC complex | Iodobenzene derivatives | Benzoic acid derivatives researchgate.net |

| 1,1-Arylamination | Pd₂(dba)₃ | 4-Iodophenol (B32979) and terminal alkenes | Branched tertiary amines chinesechemsoc.org |

| Sonogashira Coupling | FeCl₃·6H₂O / 1,10-phenanthroline | Aryl iodides and terminal alkynes | Di-substituted alkynes beilstein-journals.org |

| Carboxylation | Copper catalyst / Phenanthroline ligand | 4-Iodophenol | 4-Hydroxybenzoic acid sbq.org.br |

Formation of Hypervalent Iodine Species

A defining characteristic of iodoarenes is the ability of the iodine atom to be oxidized from its +1 state to higher oxidation states, typically +3 (I(III)) or +5 (I(V)). acs.orgsacredheart.edu Molecules containing iodine in these higher oxidation states are known as hypervalent iodine compounds, or λ³- and λ⁵-iodanes, respectively. acs.org This property distinguishes iodoarenes from other aryl halides and is the basis for their use as versatile and environmentally friendly oxidizing agents in modern organic synthesis. acs.orgsci-hub.se The formation of hypervalent iodine species involves the oxidative activation of the aryl iodide, a process that can be achieved using various strong oxidants. acs.org These reagents are noted for their reactivity, which resembles that of heavy metal oxidants, and their ability to facilitate a wide array of transformations. acs.orgnsf.gov

In Situ Generation and Catalytic Oxidative Transformations

While stable hypervalent iodine reagents can be isolated, a more efficient and widely used strategy involves their generation in situ from a catalytic amount of an iodoarene precursor, such as this compound. acs.org This approach requires a stoichiometric amount of a terminal oxidant to drive the catalytic cycle, regenerating the active hypervalent iodine species after it has oxidized the substrate. nih.govbeilstein-journals.org

Commonly used terminal oxidants include peroxy acids like m-chloroperbenzoic acid (mCPBA) and potassium peroxymonosulfate (B1194676) (Oxone). beilstein-journals.orgorganic-chemistry.orgnsf.gov Electrochemical methods have also been developed, where electricity serves as the ultimate oxidant, eliminating the need for chemical oxidants and their associated waste products. nih.govnih.gov

This catalytic strategy has been successfully applied to various oxidative transformations. nih.govcardiff.ac.uk Examples include the α-tosyloxylation of ketones, where a reagent like [hydroxy(tosyloxy)iodo]benzene (B1195804) is generated in situ, and the oxidative cyclization of N-allylic amides to form dihydrooxazole derivatives. nih.govorganic-chemistry.orgnih.gov

Table 2: Catalytic Oxidative Transformations via In Situ Generated Hypervalent Iodine

| Iodoarene Pre-catalyst | Terminal Oxidant | Transformation | Product |

|---|---|---|---|

| 4-tert-butyl-1-iodobenzene | mCPBA / p-Toluenesulfonic acid | α-Oxytosylation of ketones | α-Tosyloxy ketones organic-chemistry.org |

| Iodoarene | Electricity | Oxidative cyclization of N-allyl amides | Dihydrooxazole derivatives nih.govnih.gov |

| Iodoarene | Electricity | α-Tosyloxylation of ketones | α-Tosyloxy ketones nih.govnih.gov |

| 2-Iodobenzoic acid derivatives | Oxone | Oxidation of alcohols | Aldehydes, Ketones, Carboxylic acids nsf.govnih.gov |

| 2-Iodobenzenesulfonic acid | Oxone | Oxidation of alcohols | Carbonyl compounds nsf.gov |

Applications as Green Oxidants

Hypervalent iodine reagents are widely regarded as "green" or environmentally benign alternatives to traditional heavy-metal-based oxidants (e.g., those containing lead, mercury, or chromium). sci-hub.secardiff.ac.uknih.gov This designation stems from several factors. Firstly, iodine compounds generally exhibit low toxicity. sci-hub.se Secondly, the reactions are often highly selective and can be performed under mild conditions. cardiff.ac.uk

A key advantage is the nature of the byproduct. After the oxidation reaction, the hypervalent iodine reagent is reduced back to the parent iodoarene. nsf.govrsc.org This iodoarene byproduct is non-toxic and can often be recovered and re-oxidized, allowing for the development of recyclable catalytic systems. nsf.govrsc.org The use of solid-supported iodoarene catalysts further simplifies recovery and reuse, enhancing the sustainability of the process. rsc.org When combined with electrochemical regeneration, which avoids chemical waste from terminal oxidants, hypervalent iodine catalysis represents a powerful approach in green chemistry. nih.govnih.gov

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group in this compound behaves as a weak acid, a characteristic that distinguishes phenols from alcohols. libretexts.orglookchem.com Unlike alcohols, the C-O bond is strong and the hydroxyl group is generally unreactive toward nucleophilic substitution or elimination reactions. libretexts.org

The primary reactivity of the hydroxyl group includes:

Acidity: The phenolic proton can be removed by a base to form a phenoxide ion. This anion is a potent nucleophile and plays a role in reactions such as Williamson ether synthesis. researchgate.net

Hydrogen Donation: Phenols are effective hydrogen-atom donors, which underlies their utility as radical scavengers and antioxidants. nih.gov The presence of the electron-donating tert-butyl group can influence this antioxidant activity.

Directing Group in Electrophilic Aromatic Substitution: The -OH group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution on the benzene (B151609) ring. libretexts.org

Role in Catalysis: In transition metal catalysis, the phenolic -OH group can act as an internal base or directing group. For example, in a palladium-catalyzed 1,1-arylamination, the reaction of 4-iodophenol with an alkene is proposed to proceed through a para-quinone methide intermediate, a pathway enabled by the phenolic moiety. chinesechemsoc.org It can also be a nucleophile itself, as in the synthesis of flavones from 2-iodophenols and alkynes, where the hydroxyl group attacks a palladium-bound intermediate. researchgate.net

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring

The phenol ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. byjus.com This group increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. byjus.com The reaction proceeds through a two-step mechanism: the initial attack of the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. uci.edu

The directing effects of the existing substituents on the ring are crucial in determining the position of further substitution. The hydroxyl group is a strong ortho, para-director. byjus.com The tert-butyl group at the para position and the iodine atom at an ortho position sterically hinder and electronically influence the incoming electrophile's point of attack. Given that the para position is blocked by the tert-butyl group, electrophilic substitution is anticipated to occur at the remaining vacant ortho position relative to the hydroxyl group (the C6 position). Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, and Friedel-Crafts alkylation and acylation. byjus.comuci.edu For instance, halogenation of phenols can proceed even without a Lewis acid catalyst due to the highly activating nature of the hydroxyl group. byjus.com

O-Alkylation and Esterification Reactions

The hydroxyl group of this compound can readily undergo O-alkylation and esterification reactions.

O-Alkylation involves the formation of an ether by reacting the phenol with an alkylating agent. This typically proceeds via a nucleophilic substitution mechanism where the phenoxide ion, formed by deprotonating the phenol with a base, acts as a nucleophile and attacks an alkyl halide or another suitable electrophile. google.comscintica.com The choice of base and solvent is critical for the success of the reaction. google.com For example, the O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate has been achieved using benzyl (B1604629) bromides. scintica.com

Esterification is the process of forming an ester from the reaction of the phenol with a carboxylic acid or its derivative. Common methods include:

Fischer Esterification: This acid-catalyzed reaction between a phenol and a carboxylic acid is generally less effective for phenols compared to primary and secondary alcohols. commonorganicchemistry.com

Reaction with Acid Chlorides or Anhydrides: A more common and efficient method involves reacting the phenol with a more reactive carboxylic acid derivative like an acid chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct.

Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and is particularly useful for acid-sensitive substrates. commonorganicchemistry.com

The following table summarizes common conditions for these transformations:

| Reaction Type | Reagents | Key Features |

| O-Alkylation | Alkyl halide, Base (e.g., K2CO3, Cs2CO3) | Formation of a phenoxide intermediate is crucial. google.comrsc.org |

| Fischer Esterification | Carboxylic acid, Strong acid catalyst (e.g., H2SO4) | Works poorly for phenols. commonorganicchemistry.com |

| Acylation | Acid chloride/anhydride, Base (e.g., pyridine) | Generally high-yielding and broadly applicable. |

| Steglich Esterification | Carboxylic acid, DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.com |

Oxidation Chemistry of Phenols

The oxidation of phenols can lead to a variety of products, including quinones and quinone methides, often proceeding through radical intermediates.

The oxidation of substituted phenols, particularly those with bulky groups like tert-butyl, can lead to the formation of quinone methides. researchgate.netnih.gov For example, 2,6-di-tert-butyl-4-methylphenol (BHT) is known to be oxidized to its corresponding quinone methide. nih.gov This transformation often involves the oxidation of the phenol to a phenoxy radical, which can then rearrange or react further. Quinone methides are electrophilic species that can react with various nucleophiles. taylorandfrancis.com

The oxidation of this compound can potentially lead to the formation of a p-quinone. The oxidation of phenols to quinones is a common transformation and can be achieved using various oxidizing agents, such as potassium dichromate, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), or hypervalent iodine reagents like o-iodoxybenzoic acid (IBX). thieme-connect.dethieme-connect.debaranlab.org For instance, 2-iodobenzo-1,4-quinone can be synthesized by oxidizing 4-amino-3-iodophenol. thieme-connect.de The oxidation of phenols to quinones can also be catalyzed by transition metal complexes. researchgate.net

The oxidation of phenols often proceeds via the formation of a phenoxy radical as the initial step. researchgate.netnih.gov This radical is formed by the abstraction of the hydrogen atom from the hydroxyl group. The stability of the resulting phenoxy radical is a key factor in determining the subsequent reaction pathways. For hindered phenols, such as those with tert-butyl substituents, the resulting phenoxy radicals can be relatively stable. nih.gov These radicals can then undergo dimerization to form biphenols or diphenoquinones, or react with other species present in the reaction mixture. researchgate.net Electron spin resonance (ESR) spectroscopy is a key technique used to detect and characterize these transient radical intermediates. nih.gov The oxidation of 2,6-di-tert-butyl-4-iodophenol, a related compound, has been shown to proceed through a radical mechanism, leading to products like biphenyls and diphenoquinones. researchgate.net

Cross-Coupling Reactions Utilizing this compound

The carbon-iodine bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. orgsyn.orgsigmaaldrich.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgresearchgate.net this compound can serve as the aryl halide component in this reaction. The general catalytic cycle involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

This reaction is widely used for the synthesis of biaryls and other conjugated systems. nih.govmdpi.com For example, various substituted biphenols can be synthesized using this methodology. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. orgsyn.orgresearchgate.net

The following table provides a general overview of the components in a Suzuki-Miyaura coupling reaction.

| Component | Example | Role |

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Facilitates the coupling |

| Base | K2CO3, Cs2CO3, Et3N | Activates the organoboron reagent and facilitates the catalytic cycle |

| Solvent | Toluene, Dioxane, DMF | Provides the reaction medium |

Cyclization and Heterocycle Formation Reactions

Benzo[b]furans are an important class of heterocycles found in many natural products and biologically active compounds. sci-hub.se A common and efficient strategy for their synthesis involves the cyclization of 2-halophenols. This compound is an excellent starting material for accessing 5-tert-butyl-substituted benzo[b]furans.

A prevalent method is the palladium- or nickel-catalyzed tandem Sonogashira coupling and cyclization reaction with terminal alkynes. semanticscholar.orgmdpi.com As mentioned in section 4.3.2, this one-pot procedure first couples the 2-iodophenol with an alkyne, and the resulting 2-alkynylphenol intermediate undergoes an intramolecular cyclization (5-endo-dig) to form the benzofuran (B130515) ring. semanticscholar.org The reaction of this compound with 3-ethynylpyridine, catalyzed by a nickel complex, has been shown to produce 3-(5-(tert-butyl)benzofuran-2-yl)pyridine in high yield. semanticscholar.org This demonstrates that even sterically demanding substrates can be effectively converted into complex heterocyclic products.

Another approach involves the intramolecular Heck reaction. rsc.orgrsc.org This requires the initial synthesis of a 2-iodophenol derivative bearing an appropriately tethered alkene. Subsequent palladium-catalyzed cyclization forms the benzofuran ring. The regioselectivity of the cyclization is crucial, and can be influenced by the reaction conditions. rsc.org

Copper-catalyzed reactions have also been employed for benzofuran synthesis from o-iodophenols. sci-hub.se One such method involves a one-pot reaction of an o-iodophenol, an acyl chloride, and a phosphorus ylide. sci-hub.se This tandem process leads to the formation of functionalized benzofurans. A study utilizing this methodology synthesized ethyl 5-tert-butyl-2-propylbenzofuran-3-carboxylate and methyl 5-(tert-butyl)-2-propylbenzofuran-3-carboxylate from this compound, albeit the specific yields for these particular products were not detailed in the abstract. sci-hub.se

Table 2: Synthesis of Benzofurans from this compound

| Reagents | Catalyst System | Product | Yield (%) | Reference |

| 3-Ethynylpyridine | NiCl2/Ligand, NaOH | 3-(5-(tert-butyl)benzofuran-2-yl)pyridine | 89 | semanticscholar.org |

| Phenylacetylene | NiCl2, NaOH | 2-Phenyl-5-(tert-butyl)benzofuran | 37 | semanticscholar.org |

| Butyryl chloride, Ethyl (triphenylphosphoranylidene)acetate | CuBr, 1,10-phenanthroline, Cs2CO3 | Ethyl 5-tert-butyl-2-propylbenzofuran-3-carboxylate | 72 (for a related product) | sci-hub.se |

| Butyryl chloride, Methyl (triphenylphosphoranylidene)acetate | CuBr, 1,10-phenanthroline, Cs2CO3 | Methyl 5-tert-butyl-2-propylbenzofuran-3-carboxylate | 74 (for a related product) | sci-hub.se |

Intramolecular cyclization is a key strategy for constructing cyclic molecules, and derivatives of this compound are well-suited for such transformations to form heterocycles. The reaction pathways are typically mediated by transition metal catalysts, most commonly palladium. nih.govclockss.org

The mechanism of these cyclizations often involves the oxidative addition of the C-I bond to a low-valent metal center (e.g., Pd(0)). This is followed by an intramolecular migratory insertion of a tethered unsaturated group (like an alkene or alkyne) into the newly formed aryl-metal bond. The final step is often a β-hydride elimination or a reductive elimination, which releases the cyclized product and regenerates the active catalyst.

For example, in the synthesis of benzofurans via an intramolecular Heck reaction, a derivative of this compound containing an O-allyl or O-vinyl ether would be the starting material. rsc.orgrsc.org The palladium catalyst would insert into the C-I bond, and the tethered double bond would then insert into the aryl-palladium bond. The regiochemical outcome of this insertion (i.e., which carbon of the double bond attaches to the aromatic ring) dictates the size of the resulting heterocyclic ring. Subsequent β-hydride elimination would yield the benzofuran product. rsc.org

Similarly, in the tandem Sonogashira-cyclization reactions, the initially formed 2-alkynyl-4-(tert-butyl)phenol undergoes an intramolecular nucleophilic attack of the phenolic oxygen onto the alkyne, a process often catalyzed or promoted by the transition metal. semanticscholar.org This cyclization is typically a 5-endo-dig process, which is generally disfavored by Baldwin's rules but can be facilitated by transition metal catalysis.

The specific nature of the intramolecular pathway, including the potential for competing side reactions like cycloisomerization, is highly dependent on the substrate, the catalyst system, and the reaction conditions. acs.org

Structure Activity Relationship Sar and Derivatization Studies of 4 Tert Butyl 2 Iodophenol Analogues

Impact of tert-Butyl Group on Reactivity and Selectivity

The tert-butyl group, a large and sterically demanding substituent, profoundly alters the chemical and physical properties of the phenol (B47542) ring through both steric and electronic effects. nih.govmdpi.com Its presence is a defining feature in the reactivity of 4-(tert-butyl)-2-iodophenol and its derivatives.

Steric Hindrance Effects

The primary influence of the tert-butyl group is the introduction of significant steric bulk. nih.govmdpi.com This steric hindrance can impede the approach of reagents to the aromatic ring, thereby reducing the reactivity at adjacent positions. nih.gov For instance, in reactions such as electrophilic aromatic substitution, the sheer size of the tert-butyl group can slow down or even inhibit reactions that require close proximity of reactants. nih.govacs.org

This effect is observable in various synthetic applications. In the nickel-catalyzed synthesis of 2-substituted benzofurans, the presence of a 4-tert-butyl group on the 2-iodophenol (B132878) substrate was found to reduce reactivity, resulting in a lower product yield (37%) compared to less hindered analogues. semanticscholar.org The bulky nature of this group can also influence the basicity of related compounds by physically obstructing interactions necessary for protonation or donation of electron pairs. ontosight.ai However, this steric crowding is not always a disadvantage; it can be exploited to enhance the stability of molecules by protecting functional groups from rapid oxidation. mdpi.com Furthermore, in the context of biological interactions, bulky substituents like the tert-butyl group may play a role in anchoring molecules to the surface of receptors. rotman-baycrest.on.ca

Electronic Contributions to Reactivity

Beyond its physical size, the tert-butyl group also contributes electronically to the reactivity of the phenol ring. It functions as an electron-donating group primarily through the inductive effect, which increases the electron density on both the aromatic ring and the phenolic hydroxyl group. nih.govmdpi.com This electron-donating nature enhances the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack at positions not sterically hindered.

Influence of Iodine Substitution Position on Reactivity

The position of the iodine atom on the phenol ring is a critical determinant of the molecule's reactivity and its potential for further functionalization. In this compound, the iodine is located at the ortho position relative to the hydroxyl group. This placement has significant implications for its chemical behavior.

The carbon-iodine bond is relatively weak and can be cleaved under various reaction conditions, making iodophenols valuable precursors in cross-coupling reactions. The iodine at the ortho position can readily participate in reactions like nucleophilic aromatic substitution. vulcanchem.com The specific positioning of substituents dictates the electronic and steric environment around the C-I bond, influencing its susceptibility to oxidative addition in catalytic cycles.

Studies on other iodinated aromatic compounds have demonstrated that the substitution pattern profoundly affects their properties. For example, in a series of iodinated BODIPY dyes, selective iodine insertion at the 2- and 6-positions of the core structure was found to be the most effective strategy for enhancing intersystem crossing efficiency, more so than simply maximizing the iodine content. rsc.org Similarly, the biological activity of substituted phenols can be highly dependent on the isomer, with 2-iodophenol showing distinct behavior in some quantitative structure-activity relationship (QSAR) studies. rotman-baycrest.on.ca In the case of certain carbamate (B1207046) insecticides, an iodo-substituent at the 6-position led to a significant loss of potency, highlighting the negative impact of iodine at a specific location for that particular biological target. mdpi.com

Synthetic Modifications for SAR Studies

To explore the structure-activity relationships of this compound, researchers undertake various synthetic modifications. These derivatizations allow for a systematic investigation of how changes to the molecular structure affect its chemical and biological properties.

Introduction of Diverse Functional Groups

A common strategy in SAR studies is the introduction of a wide array of functional groups at different positions on the parent molecule. snnu.edu.cn Starting from the this compound scaffold, the iodine atom serves as a versatile handle for introducing new substituents via cross-coupling reactions like Suzuki or Sonogashira reactions. mdpi.comnih.gov

Table 1: Examples of Functional Group Modifications in Phenolic Compounds for SAR Studies

| Starting Material | Reaction Type | Introduced Group | Purpose of Modification | Reference |

|---|---|---|---|---|

| 5-(tert-butyl)-2-iodophenol | Sonogashira Coupling / Hydrogenation | Hexyl | Investigate effect of alkyl chain on activity | mdpi.com |

| p-Iodophenol | Mitsunobu Reaction / Malonate Coupling | (2-methyl-1-pentoxyl)acetamide | Explore SAR for GPR88 Agonists | nih.gov |

Synthesis of Schiff Bases and Related Ligands

The phenolic aldehyde corresponding to this compound is a valuable precursor for synthesizing Schiff bases. These compounds, formed by the condensation of an aldehyde with a primary amine, are important ligands in coordination chemistry and have diverse biological activities. researchgate.net The synthesis of Schiff bases from substituted phenols allows for the creation of complex molecules with potential applications as catalysts or therapeutic agents. researchgate.net

For instance, Schiff bases derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) have been synthesized and complexed with metal ions like silver(I). nih.gov These studies often reveal that the resulting metal complexes exhibit enhanced biological activity compared to the free ligands. researchgate.netnih.gov The formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen is a common feature that contributes to the stability of these Schiff bases. researchgate.netresearchgate.net The synthesis of related bidentate ligands, such as pyridinooxazolines ((S)-t-BuPyOx), from similar starting materials further expands the chemical space for developing new catalysts and functional molecules. beilstein-journals.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Iodophenol |

| 3-Ethyl-4-iodophenol |

| 5-(tert-Butyl)-2-iodophenol |

| 3,5-di-tert-butyl-2-hydroxybenzaldehyde |

| (S)-t-BuPyOx ((S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole) |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity or a specific chemical property. wikipedia.org These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery and development efforts. nih.govnih.gov For analogues of this compound, QSAR studies help in understanding the structural features crucial for their desired effects.

Predictive Models for Biological or Chemical Activities

QSAR models for phenolic compounds, including analogues of this compound, have been developed to predict a range of activities, most notably their toxicity and antioxidant potential. jst.go.jpnih.gov The predictive power of a QSAR model is highly dependent on the quality of the input data, the selection of appropriate molecular descriptors, and the statistical methods used for model development and validation. wikipedia.org

Predictive models are typically established by creating a mathematical equation that links the biological or chemical activity to one or more molecular descriptors. wikipedia.org The process involves several key steps: selecting a set of compounds with known activities, calculating a variety of molecular descriptors for each compound, dividing the data into training and test sets, developing a model using the training set, and finally, validating the model's predictive capability using the test set. mdpi.com

For instance, the toxicity of substituted phenols to various organisms has been extensively modeled using QSAR. These models often reveal a strong dependency of toxicity on hydrophobicity (log P) and electronic parameters like the energy of the lowest unoccupied molecular orbital (E-LUMO) or the acid dissociation constant (pKa). jst.go.jpinsilico.eu A typical QSAR equation for the toxicity of phenols might look like:

log(1/C) = a * logP + b * pKa + c

Where 'C' is the concentration required for a specific biological effect, and 'a', 'b', and 'c' are constants determined by regression analysis. jst.go.jp

In the context of antioxidant activity, QSAR models for phenolic compounds have been developed based on parameters such as the heat of formation (Hf), the energy of the highest occupied molecular orbital (E(homo)), and the number of hydroxyl groups. nih.gov These models can effectively estimate the antioxidant capacities of new phenolic compounds. nih.gov

The development of robust predictive models often involves sophisticated statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM). scholarsresearchlibrary.comscielo.br The predictive performance of these models is assessed using statistical metrics like the correlation coefficient (r²), cross-validated r² (q²), and the predictive r² for the external test set. nih.govjst.go.jp

Table 1: Example of a Predictive QSAR Model for Phenol Toxicity

| Model Equation | n | r | s | F |

| log(IGC50) = -0.74(±0.04)log P - 0.25(±0.04)pKa + 2.53(±0.20) | 26 | 0.976 | 0.20 | 243.8 |

Adapted from studies on the toxicity of substituted phenols to Tetrahymena pyriformis. jst.go.jp n = number of compounds, r = correlation coefficient, s = standard deviation, F = Fischer statistic. IGC50 is the 50% growth inhibitory concentration.

Molecular Descriptors and Feature Selection

The foundation of any QSAR model lies in the molecular descriptors used to numerically represent the chemical structure. mdpi.com A vast number of descriptors can be calculated, broadly categorized into:

Topological descriptors: These describe the atomic connectivity in the molecule and include indices like molecular connectivity indices (χ) and Wiener index. scholarsresearchlibrary.com

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular volume, surface area, and shape indices. researchgate.net

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, polarizability, and quantum chemical parameters like HOMO and LUMO energies. scholarsresearchlibrary.comjmaterenvironsci.com

Physicochemical descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), molar refractivity (MR), and pKa. jst.go.jpresearchgate.net

Given the large number of potential descriptors, a crucial step in QSAR modeling is feature selection . nih.gov This process aims to identify the most relevant descriptors that have the strongest correlation with the biological activity, while minimizing redundancy and the risk of overfitting the model. nih.govuco.es

Several methods are employed for feature selection, including: nih.gov

Stepwise Regression: Descriptors are sequentially added to or removed from the model based on their statistical significance. nih.gov

Genetic Algorithms (GA): Inspired by natural evolution, GA is a powerful optimization technique used to select optimal subsets of descriptors. nih.govscholarsresearchlibrary.com

Principal Component Analysis (PCA): This statistical method reduces the dimensionality of the data by transforming the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components. scholarsresearchlibrary.comjmaterenvironsci.com

Swarm Intelligence: Algorithms like ant colony optimization and particle swarm optimization are also used for feature selection. nih.gov

For substituted phenols, descriptors related to hydrophobicity (logP), electronic effects (pKa, HOMO/LUMO energies, various charge descriptors), and steric properties (molar refractivity, topological indices) are frequently selected in QSAR models. jst.go.jpscholarsresearchlibrary.comresearchgate.net For example, in a study on the toxicity of phenols, hydrophobicity and electrophilicity were identified as the dominant parameters. researchgate.net The selection of appropriate descriptors is critical for building a mechanistically interpretable and predictive QSAR model. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Phenols

| Descriptor Class | Examples | Relevance |

| Physicochemical | logP, pKa, Molar Refractivity (MR) | Hydrophobicity, ionization, and polarizability, which influence membrane penetration and receptor binding. jst.go.jpresearchgate.net |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Reactivity, electron-donating/accepting ability, and polarity of the molecule. scholarsresearchlibrary.comjmaterenvironsci.com |

| Topological | Molecular Connectivity Indices (χ), Wiener Index | Molecular size, branching, and shape. jst.go.jpscholarsresearchlibrary.com |

| Geometrical | Molecular Volume, Surface Area | Steric hindrance and fit within a binding site. researchgate.netjmaterenvironsci.com |

Advanced Applications and Potential Research Avenues

Applications in Materials Science

The distinct chemical functionalities of 4-(tert-butyl)-2-iodophenol make it a promising candidate for the development of novel materials with tailored properties.

Precursor for Advanced Polymeric Materials

The phenolic structure of this compound serves as a foundational component for various polymers. The presence of the tert-butyl group can enhance thermal stability and solubility, while the iodine atom offers a site for further functionalization or cross-linking.

Phenolic Resins: Phenolic resins, known for their thermal and chemical resistance, are traditionally synthesized from phenol (B47542) and formaldehyde. lookchem.com The incorporation of this compound or its derivatives, such as poly(4-tert-butylphenol), can introduce new properties. ontosight.ai The bulky tert-butyl group can increase the polymer's solubility in organic solvents and improve its thermal stability by hindering close chain packing. ontosight.ai

Polycarbonates: Polycarbonates are a class of thermoplastics known for their strength and toughness. The synthesis of polycarbonates often involves the reaction of a bisphenol with phosgene (B1210022) or a diaryl carbonate. google.comwipo.int Iodinated and/or brominated phenols can be used to produce polycarbonates with high X-ray contrast. google.com While direct use of this compound in large-scale polycarbonate production is not widely documented, its structural motif is relevant. For instance, p-tert-butylphenol is a common chain terminator used to control the molecular weight of polycarbonates, influencing their final properties. google.commade-in-china.com The introduction of iodine could offer a route to specialty polycarbonates with enhanced properties.

Epoxy Resins: Epoxy resins are widely used as adhesives and coatings due to their excellent bonding properties, mechanical strength, and chemical resistance. threebond.co.jp These resins require a curing agent to form a cross-linked polymer network. threebond.co.jp While aliphatic and aromatic amines are common curing agents, the modification of the epoxy resin itself or the curing agent can enhance properties like heat resistance and toughness. threebond.co.jpmdpi.com Phenolic compounds can be used to modify epoxy resins, and the incorporation of a bulky, functionalized phenol like this compound could lead to epoxy systems with unique characteristics.

Table 1: Potential Impact of this compound Moiety on Polymer Properties

| Polymer Type | Potential Contribution of this compound |

|---|---|

| Phenolic Resins | Increased thermal stability and solubility in organic solvents. ontosight.ai |

| Polycarbonates | Potential for creating specialty polymers with high X-ray contrast and controlled molecular weight. google.com |

| Epoxy Resins | Modification of the resin or curing agent to potentially enhance thermal and mechanical properties. |

Electronic Materials and π-Conjugated Systems

π-conjugated systems are organic molecules with alternating single and double bonds, which can lead to interesting electronic and optical properties. libretexts.org The aromatic ring of this compound makes it a building block for such systems. bldpharm.com The iodine atom can be readily substituted through various cross-coupling reactions, allowing for the extension of the π-conjugated system. This makes it a valuable monomer for creating materials with potential applications in organic electronics. bldpharm.com

Catalysis and Reagent Development

The reactivity of this compound also lends itself to applications in catalysis and the development of new chemical reagents.

Role as Ligands or Precursors for Catalytic Systems

The phenolic oxygen and the potential for modification at the iodine position make this compound and its derivatives interesting candidates for ligand synthesis in catalysis. Ligands play a crucial role in stabilizing and controlling the reactivity of metal catalysts.

Derivatives of similar phenolic structures are used to create ligands for various catalytic reactions. For example, N-heterocyclic carbene (NHC) ligands, which can be derived from substituted phenols, have been used to create stable and active catalysts for a range of organic transformations. uib.no Palladium complexes bearing mesoionic carbene ligands, which can be synthesized from precursors like 2-iodophenol (B132878), have shown catalytic activity in domino reactions. rsc.org The tert-butyl group in this compound can provide steric bulk, which can influence the selectivity of a catalytic reaction.

Development of New Oxidizing Reagents

While not a direct application of this compound itself, the chemistry of iodophenols is relevant to the development of oxidizing reagents. Hypervalent iodine compounds, which can be synthesized from iodoarenes, are versatile oxidizing agents in organic synthesis. The electronic properties of the aryl ring can influence the reactivity of these reagents. The specific substitution pattern of this compound could be explored for the synthesis of novel hypervalent iodine reagents with tailored reactivity and selectivity.

Biological and Biomedical Research

The structural features of this compound suggest potential for exploration in biological and biomedical contexts. Phenolic compounds are known to exhibit a wide range of biological activities. The presence of iodine is also significant, as iodinated compounds can have specific interactions with biological targets. ontosight.ai For example, a related compound, 2-aminomethyl-4-t-butyl-6-iodophenol (B1215111) (MK 447), has been investigated for its potential to interact with enzymes or receptors. ontosight.ai

The combination of the phenol, tert-butyl, and iodo groups in this compound could lead to compounds with interesting biological profiles. For instance, derivatives of 2-tert-Butyl-6-cyclohexyliminomethyl-4-iodo-phenol have shown inhibitory activity against enzymes like acetylcholinesterase and have been reported to have anticancer properties. smolecule.com These findings suggest that this compound could serve as a scaffold for the development of new therapeutic agents.

Ligand Design for Biological Targets

The phenolic scaffold is a common feature in the design of ligands for various biological targets. The specific substitutions on this compound make it an intriguing candidate for creating novel ligands. For instance, pyridinooxazoline (PyOx) ligands, which are crucial in asymmetric catalysis, often incorporate a tert-butyl group. An efficient, scalable synthesis for (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) has been developed, highlighting the importance of the tert-butyl moiety in creating chiral environments for metal catalysts. beilstein-journals.orgnih.gov While this example does not directly use this compound, it underscores the value of the tert-butylphenol framework in ligand synthesis.

Furthermore, phenolic compounds are precursors for Schiff base ligands, which form stable complexes with various metals. researchgate.net The reaction of phenolic derivatives with amines creates ligands that have been investigated for their enhanced biological activities upon chelation. researchgate.net The presence of the hydroxyl group on this compound allows for its use in synthesizing such ligands, with the iodo- and tert-butyl groups providing steric and electronic modifications that can fine-tune the binding affinity and selectivity of the resulting metal complexes for specific biological targets.

Investigation of Biological Activities (e.g., Antioxidant, Antifungal, Antibacterial, Insecticidal)

The biological potential of phenolic compounds is well-documented, and the unique substitutions on this compound suggest it could be a precursor to various bioactive agents. Research on structurally related compounds provides a strong basis for exploring its efficacy.

Antioxidant Activity: The related compound 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) is a known antioxidant. semanticscholar.org Its ability to inhibit oxidative processes is often linked to its antimicrobial effects, where it can suppress the production of reactive oxygen species (ROS) in pathogens. mdpi.com This suggests that this compound and its derivatives could also possess antioxidant properties, a crucial aspect for applications in both materials science and biomedicine.

Antifungal Activity: Halophenols, including 2-iodophenol, are recognized for their antifungal properties. sarex.com Extensive research into 2,4-DTBP has demonstrated significant activity against a wide range of fungi. It has been shown to inhibit the mycelial growth of Aspergillus flavus, Phytophthora capsici, and the spore germination of Fusarium oxysporum. mdpi.comrsc.orgresearchgate.net The mechanism often involves disrupting the fungal cell membrane or inhibiting essential metabolic processes. researchgate.net Given that both the iodo- and tert-butylphenol moieties are associated with antifungal effects, this compound is a promising candidate for the development of new antifungal agents.

Antibacterial Activity: Derivatives of tert-butylphenol have shown considerable antibacterial efficacy. Notably, 2,4-DTBP, isolated from endophytic fungi, exhibits potent activity against multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov The minimum inhibitory concentration (MIC) for 2,4-DTBP against certain MRSA strains was found to be as low as 3.12 µg/mL. nih.gov This strong antibacterial profile of a closely related compound indicates that this compound could serve as a valuable scaffold in the search for new antibiotics to combat resistant bacterial infections.

Insecticidal Activity: Research into novel insecticides has explored carbamates derived from substituted phenols. In one study, 5-(tert-butyl)-2-iodophenol, an isomer of the target compound, was synthesized and converted into 5-(tert-butyl)-2-iodophenyl methylcarbamate. mdpi.com This derivative was subsequently tested for insecticidal properties against mosquitoes. mdpi.com The study of such derivatives is critical for developing new pest control agents, and the this compound structure offers a platform for creating analogous compounds with potentially high efficacy and target specificity.

| Biological Activity | Related Compound | Key Finding | Reference |

|---|---|---|---|

| Antifungal | 2,4-di-tert-butylphenol (2,4-DTBP) | Inhibited mycelial growth of Phytophthora capsici by ~50% at 100 µg/mL. | rsc.org |

| Antifungal | 2,4-di-tert-butylphenol (2,4-DTBP) | Completely inhibited mycelial growth of Aspergillus flavus at 100 µg/L. | mdpi.com |

| Antibacterial | 2,4-di-tert-butylphenol (2,4-DTBP) | Active against MRSA with a MIC of 3.12 µg/mL and VRE with a MIC of 6.25 µg/mL. | nih.gov |

| Insecticidal | 5-(tert-butyl)-2-iodophenyl methylcarbamate | Synthesized from 5-(tert-butyl)-2-iodophenol for testing against mosquitoes. | mdpi.com |

Structure-Activity Relationships in Biological Contexts

In the context of this compound, the bulky tert-butyl group at the para position and the iodine atom at an ortho position create a specific electronic and steric profile. The tert-butyl group can influence the stability of a potential phenoxyl radical and affect how the molecule interacts with the active site of a target enzyme or receptor. The ortho-iodo substituent further modifies the molecule's reactivity and lipophilicity, which are critical factors for its ability to cross cell membranes and exert a biological effect. Studies on related compounds, such as 2,6-di-tert-butyl-4-iodophenol, show that the positions of these bulky groups can prevent or direct certain chemical reactions, like oxidation. researchgate.net This highlights the importance of substituent placement in determining the compound's stability and reactive potential in a biological system.

Mechanism of Action Studies (e.g., Quorum Sensing Inhibition)